molecular formula C11H8Cl2N2O3S B215217 2-[(2,6-Dichlorophenyl)amino]-pyridine-3-sulfonic acid CAS No. 55842-05-2

2-[(2,6-Dichlorophenyl)amino]-pyridine-3-sulfonic acid

Cat. No.: B215217
CAS No.: 55842-05-2
M. Wt: 319.2 g/mol
InChI Key: WLGWVYUEDPSKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichlorophenyl)amino]-pyridine-3-sulfonic acid (CAS 55842-05-2) is a chemical compound with the molecular formula C 11 H 8 Cl 2 N 2 O 3 S and a molecular weight of 319.16 g/mol . This high-purity compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Researchers utilize this substance in the development of novel chemical entities, particularly in the synthesis of complex molecules that may contain pyridine and sulfonic acid functional groups . The presence of both a dichlorophenyl group and a pyridine-sulfonic acid moiety in its structure makes it a versatile precursor for further chemical modifications, including nucleophilic substitutions and the formation of sulfonamide derivatives . As an intermediate, its research value lies in its potential application in creating compounds for screening in various biological assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,6-dichloroanilino)pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3S/c12-7-3-1-4-8(13)10(7)15-11-9(19(16,17)18)5-2-6-14-11/h1-6H,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGWVYUEDPSKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=C(C=CC=N2)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365328
Record name AJ-333/25006166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55842-05-2
Record name AJ-333/25006166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(2,6-Dichlorophenyl)amino]-pyridine-3-sulfonic acid (CAS No. 55842-05-2) is a sulfonic acid derivative of pyridine that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a sulfonic acid moiety, contributing to its diverse pharmacological properties.

  • Molecular Formula : C₁₁H₈Cl₂N₂O₃S
  • Molecular Weight : 319.16 g/mol
  • Structure : The compound features a pyridine ring substituted with a sulfonic acid group and a dichlorophenyl amino group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below is a summary of its notable biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of pyridine compounds, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacteria such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of pyridine derivatives has been extensively studied. For example, certain analogs have been reported to inhibit the growth of cancer cell lines with IC50 values comparable to established chemotherapeutic agents . The presence of electron-withdrawing groups like chlorine in the structure enhances the cytotoxicity against cancer cells.

Anti-inflammatory Effects

Some studies suggest that compounds with sulfonic acid groups can modulate inflammatory responses. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study found that related pyridine sulfonic acids exhibited minimum inhibitory concentrations (MICs) against Bacillus subtilis and Clostridium tetani, suggesting potential applications in treating bacterial infections .
  • Cytotoxicity in Cancer Research :
    • Research on pyridine derivatives indicated that modifications at the 2-position significantly affected their anticancer activity. The compound's structure allows for interactions with cellular targets involved in tumor growth, leading to cell cycle arrest or apoptosis .
  • Inflammation Modulation :
    • In vitro studies showed that similar compounds could suppress the release of inflammatory mediators in macrophages, indicating a pathway for therapeutic applications in inflammatory diseases .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialEscherichia coli62.5 µg/mL
AntimicrobialBacillus subtilis200 µg/mL
AnticancerVarious cancer cell lines<100 µM
Anti-inflammatoryMacrophagesNot specified

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₈Cl₂N₂O₃S
  • Molecular Weight : 319.16 g/mol
  • CAS Number : 55842-05-2

This compound features a pyridine ring substituted with a sulfonic acid group and a dichlorophenyl amino group, which contributes to its biological activity.

Medicinal Chemistry Applications

  • Proton Pump Inhibitors :
    • Research indicates that derivatives of pyridine-3-sulfonic acid, including this compound, can serve as effective proton pump inhibitors (PPIs). These compounds inhibit gastric acid secretion and are used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) .
    • Case Study : A study demonstrated that compounds derived from pyridine-3-sulfonic acid exhibited low toxicity and high efficacy in reducing gastric acid secretion in animal models .
  • Antineoplastic Agents :
    • The compound has been investigated for its potential use in treating neoplastic diseases. The sulfonyl group enhances the compound's interaction with biological targets involved in cancer proliferation .
    • Research Findings : Clinical trials are ongoing to evaluate the effectiveness of sulfonyl derivatives in inhibiting tumor growth .
  • Anti-inflammatory Properties :
    • Studies have shown that 2-[(2,6-Dichlorophenyl)amino]-pyridine-3-sulfonic acid can modulate inflammatory responses by acting on specific receptors involved in immune cell regulation .
    • Mechanism of Action : The compound may influence the CB2 receptor pathways, which are crucial in mediating inflammation and pain .
  • Cellular Mechanisms :
    • The compound's interaction with cellular pathways has been explored, revealing its potential to influence signaling cascades involved in cell survival and apoptosis .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced properties. For example:

Synthesis Method Yield (%) Notes
Reaction with phosphorus pentachloride85%Effective for producing sulfonyl chloride derivatives
Coupling reactions with amines75%Variations in amine structure can enhance biological activity

These methods highlight the versatility of this compound in generating new derivatives for further research.

Toxicological Assessments

Toxicological studies are essential for assessing the safety profile of this compound. Initial assessments indicate low toxicity levels, making it a candidate for further development as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Dichlorophenyl-Containing Compounds

The 2,6-dichlorophenyl moiety is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs), notably diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid). Key differences include:

  • Core Structure : Diclofenac employs a benzene ring, while the target compound uses a pyridine ring. The pyridine introduces basicity (pKa ~1.0 for the sulfonic acid group vs. ~4.0 for diclofenac’s carboxylic acid) .
  • Functional Groups : The sulfonic acid group in the target compound is more acidic and hydrophilic than diclofenac’s carboxylic acid, leading to higher aqueous solubility .
  • Salts and Polymorphs : Diclofenac forms salts with amines (e.g., tris-(2-hydroxymethyl)methylammonium) to improve solubility and stability, whereas the target compound’s salt forms remain less explored .

Sulfonic Acid Derivatives in Medicinal Chemistry

Sulfonic acids are prevalent in kinase inhibitors and antiviral agents. For example, cyclopropanesulfonic acid derivatives (e.g., cyclopropanesulfonic acid [(1S,3S,4R)-3-(2-difluoromethyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1-yl)-4-ethyl-cyclopentyl]-amide) feature complex heterocycles for targeting enzymes like kinases.

Physicochemical Properties and Bioavailability

Property 2-[(2,6-Dichlorophenyl)amino]-pyridine-3-sulfonic acid Diclofenac Acid TRISH.D (Diclofenac Salt) Cyclopropanesulfonic Acid Derivatives
Molecular Weight 335.17 g/mol 296.15 g/mol 432.30 g/mol 450–500 g/mol (estimated)
Solubility in Water High (sulfonic acid group) Low Moderate Variable (depends on substituents)
pKa ~1.0 (sulfonic acid) ~4.0 (carboxylic acid) N/A Not reported
Melting Point Not reported 156–158°C 172–174°C Not reported
Primary Application Research chemical NSAID Improved solubility formulation Kinase inhibitors/antivirals

Preparation Methods

Direct Sulfonation of 2-Chloropyridine

2-Chloropyridine undergoes sulfonation using concentrated sulfuric acid or oleum at elevated temperatures (150–200°C). This method directly yields 2-chloropyridine-3-sulfonic acid (precursor to the target compound).

Reaction Conditions :

  • Temperature : 160–200°C

  • Sulfonating Agent : Oleum (20% SO₃)

  • Yield : 70–75%

Sulfonation via Pyridine N-Oxide Intermediate

3-Chloropyridine is oxidized to its N-oxide using hydrogen peroxide in acetic acid, followed by sulfonation with sodium sulfite (Na₂SO₃) at 50–170°C. Catalytic hydrogenation with Raney nickel removes the N-oxide, yielding pyridine-3-sulfonic acid.

Key Steps :

  • Oxidation : 3-Chloropyridine → 3-Chloropyridine-N-oxide (H₂O₂, acetic acid, 80°C).

  • Sulfonation : Na₂SO₃, 100°C, 8–12 hours.

  • Hydrogenation : Raney nickel, 5 bar H₂, 80–120°C.

Yield : 75–80% after purification.

Coupling Strategies for Amino Group Introduction

Ullmann Coupling

2-Chloropyridine-3-sulfonic acid reacts with 2,6-dichloroaniline under Ullmann conditions (Cu catalyst, DMSO, 120–150°C). This method replaces the chloride at position 2 with the amino group.

Optimized Conditions :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : Cs₂CO₃

  • Solvent : DMSO

  • Yield : 60–65%

Industrial-Scale Production

Continuous Flow Sulfonation

Industrial reactors use continuous flow systems for sulfonation to enhance safety and yield:

  • Residence Time : 2–4 hours

  • Throughput : 50–100 kg/h

  • Purity : >99% (by HPLC).

Solvent and Catalyst Recovery

  • Solvent : Chlorobenzene or trifluoromethylbenzene (recycled via distillation).

  • Catalyst : Raney nickel (reused for 5–10 cycles).

Comparative Analysis of Methodologies

Method Advantages Limitations Yield
Direct SulfonationShort reaction time, minimal stepsRequires corrosive reagents (oleum)70–75%
N-Oxide IntermediateHigh purity, scalableMulti-step, hydrogenation costs75–80%
Ullmann CouplingCompatible with industrial setupsModerate yields, copper residue removal60–65%
Buchwald-HartwigHigh efficiency, fewer by-productsExpensive catalysts, sensitivity to moisture70–75%

Q & A

Q. Key Considerations :

  • Temperature control (0–5°C during acid chloride formation) minimizes side reactions.
  • Use of dehydrating agents (e.g., phosphorus oxychloride) can enhance cyclization efficiency in related heterocyclic systems .

Advanced: How can researchers optimize reaction yield and purity during synthesis?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions.
  • Solvent Selection : High-polarity solvents (e.g., DMF) improve solubility of intermediates. Evidence shows pyridine as a solvent enhances reaction homogeneity .
  • Chromatographic Purification : Medium-pressure liquid chromatography (MPLC) with silica gel and gradients of n-hexane/ethyl acetate (88:12 → 67:33) achieves >95% purity .
  • In-Line Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts early.

Q. Key Metrics :

  • LogP : ~1.74 (indicative of moderate lipophilicity; ).
  • PSA : 138.39 Ų (high polarity due to sulfonic acid and amino groups) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

  • Dose-Response Assays : Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
  • Metabolic Stability Studies : Use liver microsomes to assess if discrepancies arise from rapid degradation .
  • Structural Analog Comparison : Compare with triazolopyridazine derivatives (), which show antimicrobial activity via sulfanyl group interactions.
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2, explaining variance in IC₅₀ values .

Basic: How does the sulfonic acid group influence physicochemical properties?

Methodological Answer:
The sulfonic acid moiety:

  • Enhances Solubility : High PSA (138.39 Ų) improves aqueous solubility, critical for in vitro assays .
  • Reduces LogP : Lowers lipophilicity (LogP ~1.74 vs. ~4.4 for carboxylic acid analogs like diclofenac), impacting membrane permeability .
  • Acidity : pKa ~1.5 (strongly acidic), enabling salt formation for formulation stability.

Q. Comparison with Diclofenac :

PropertyThis compoundDiclofenac (Carboxylic Acid)
LogP~1.74~4.4
PSA (Ų)138.3949.33
Aqueous SolubilityHighModerate

Advanced: What computational methods predict binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., COX-2, kinases). Focus on sulfonic acid’s hydrogen-bonding with Arg120/His90 residues.
  • MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories.
  • QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and Hammett constants to predict IC₅₀ values .

Case Study :
A related compound, 2-(ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide, showed COX-2 inhibition (IC₅₀ = 0.8 µM) via sulfonyl-oxygen interactions, validated by docking .

Basic: Recommended storage conditions for stability?

Methodological Answer:

  • Anhydrous Environment : Store in sealed containers with desiccants (silica gel) to prevent hydrolysis of the sulfonic acid group.
  • Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.
  • Light Protection : Amber vials prevent photodegradation, critical for aryl chloride stability .

Advanced: How to design derivatives for enhanced pharmacological profiles?

Methodological Answer:

  • Bioisosteric Replacement : Substitute sulfonic acid with phosphonic acid to modulate polarity.
  • Heterocyclic Fusion : Attach triazolo or imidazo rings () to improve target engagement.
  • Pro-drug Strategies : Esterify the sulfonic acid group (e.g., methyl ester) to enhance bioavailability, with in vivo enzymatic hydrolysis .

Q. SAR Insights :

  • Pyridine Modifications : Electron-withdrawing groups (e.g., –CF₃) at position 4 increase metabolic stability .
  • Amino Group Alkylation : N-Methylation reduces plasma protein binding, enhancing free fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.